molecular formula C21H25BrN2O4 B3464283 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B3464283
M. Wt: 449.3 g/mol
InChI Key: JQTNMSMNKGSYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as BDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a piperazine derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine is not fully understood, but it has been suggested that this compound exerts its effects through various pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression (Kumar et al., 2019). This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2) (Kumar et al., 2019). In neuroprotection, this compound reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) (Wang et al., 2019). This compound also improves cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) (Wang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis (Kumar et al., 2019). This compound also inhibits angiogenesis and reduces tumor growth in animal models (Kumar et al., 2019). In neuroprotection, this compound reduces oxidative stress and inflammation, improves cognitive function, and protects neurons from damage (Wang et al., 2019). Additionally, this compound exhibits antimicrobial activity against various bacterial strains, including MRSA (Chen et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine in lab experiments is its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine. One direction is to further investigate its mechanism of action and optimize its use for specific applications, such as cancer treatment and neuroprotection. Another direction is to study the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, this compound could be used as a starting point for the development of new compounds with improved properties and applications.
Conclusion
This compound is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. This compound is relatively easy to synthesize and purify, but its mechanism of action is not fully understood. Future research on this compound should focus on optimizing its use for specific applications, studying its safety and efficacy in humans, and developing new compounds based on its structure.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Kumar et al., 2019). This compound has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models (Wang et al., 2019). Additionally, this compound has exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Chen et al., 2018).

properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-7-5-17(22)12-16(18)14-23-8-10-24(11-9-23)21(25)15-4-6-19(27-2)20(13-15)28-3/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNMSMNKGSYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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